3-(Isonicotinoylamino)benzoic acid
Description
Properties
IUPAC Name |
3-(pyridine-4-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLRAQYEHWJHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isonicotinoylamino)benzoic acid typically involves the reaction of isonicotinic acid with 3-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reagents and conditions, with optimizations for yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Isonicotinoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Isonicotinoylamino)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and pharmacology.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isonicotinoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Benzoic acid
- Para-hydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Comparison: 3-(Isonicotinoylamino)benzoic acid is unique due to its specific structure, which includes both an isonicotinoyl group and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler benzoic acid derivatives .
Biological Activity
3-(Isonicotinoylamino)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to other bioactive benzoic acid derivatives. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 218.22 g/mol
- IUPAC Name : this compound
The compound features a benzoic acid moiety with an isonicotinoyl group, which may influence its biological interactions and efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , similar to other benzoic acid derivatives. It has shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for cancer therapy . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific signaling cascades critical for cell survival.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown competitive inhibition against certain enzymes related to the degradation of proteins, which could be beneficial in conditions where protein homeostasis is disrupted .
Case Studies and Experimental Findings
- Study on Antimicrobial Activity :
- Cancer Cell Proliferation :
- Enzyme Kinetics :
Comparative Biological Activity Table
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound forms hydrogen bonds with key amino acids in target proteins, influencing their structure and function.
- Modulation of Signaling Pathways : It may affect pathways involved in cell cycle regulation and apoptosis, contributing to its antiproliferative effects.
- Enzyme Inhibition : Its ability to inhibit specific enzymes suggests a role in regulating metabolic processes critical for cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for 3-(Isonicotinoylamino)benzoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : A Schiff base condensation approach, analogous to the synthesis of 3-hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid derivatives, can be adapted . Key steps include:
- Reacting isonicotinoyl chloride with 3-aminobenzoic acid under reflux in anhydrous ethanol.
- Monitoring reaction progress via TLC and optimizing parameters (temperature, molar ratios, solvent polarity) using response surface methodology (RSM) to maximize yield .
- Purification via recrystallization or column chromatography, followed by characterization using FT-IR, H/C NMR, and elemental analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be reconciled?
- Methodological Answer :
- Primary Techniques :
- FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm) and carboxylic acid group (~2500-3300 cm) .
- NMR : Use H NMR to identify aromatic protons and C NMR to distinguish carbonyl carbons.
- HPLC : Validate purity (>95%) using reverse-phase chromatography with UV detection (λ = 254 nm) .
- Resolving Conflicts :
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Re-examine solvent effects (e.g., DMSO vs. CDCl) on chemical shifts and ensure instrument calibration .
Q. What protocols should be followed for accurate solubility determination of this compound in various solvents?
- Methodological Answer :
- Gravimetric Method : Saturate solvents (e.g., water, DMSO, ethanol) at controlled temperatures (25–50°C), filter undissolved solids, and evaporate solvent to calculate solubility (mg/mL) .
- Temperature Control : Use thermostatic baths (±0.1°C) and account for entropy-driven solubility changes.
- Validation : Perform triplicate measurements and compare with computational predictions (e.g., COSMO-RS) to identify outliers .
Advanced Research Questions
Q. How can researchers employ response surface methodology (RSM) to optimize synthesis parameters?
- Methodological Answer :
- Experimental Design : Use a central composite design (CCD) to test variables (e.g., temperature, reactant ratio, reaction time) and model interactions .
- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate 3D response surfaces for yield optimization.
- Validation : Confirm predicted optimal conditions with experimental trials and report confidence intervals .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Structure Refinement : Use SHELXL for high-resolution X-ray diffraction data to refine bond lengths/angles and detect hydrogen bonding networks .
- Validation Tools : Cross-check with Mercury (Cambridge Crystallographic Database) to compare experimental structures with Density Functional Theory (DFT)-optimized models.
- Error Analysis : Quantify residual density maps and R-factors to assess model accuracy .
Q. How can researchers design catalytic activity studies for metal complexes of this compound?
- Methodological Answer :
- Complex Synthesis : React the ligand with transition metals (e.g., Ni(II), Zn(II)) in ethanol/water mixtures under nitrogen .
- Activity Assays : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS to monitor conversion rates.
- Control Experiments : Include ligand-free and metal-free conditions to isolate catalytic contributions. Use ICP-OES to rule out metal leaching .
Data Analysis & Reporting Guidelines
Q. How should researchers address reliability and limitations in spectroscopic or crystallographic data?
- Methodological Answer :
- Uncertainty Quantification : Report standard deviations for replicate measurements (e.g., solubility ±5%) and instrument precision (e.g., NMR δ ±0.01 ppm) .
- Limitations Section : Discuss signal-to-noise ratios in low-concentration samples or crystal twinning in diffraction data.
- Data Deposition : Submit raw crystallographic data to the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
